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Compound of Interest

Compound Name: 2-Iodo-6-methylbenzoic acid

Cat. No.: B1336270 Get Quote

Introduction: 2-Iodo-6-methylbenzoic acid is a valuable halogenated aromatic carboxylic acid

that serves as a key building block in the synthesis of pharmaceuticals, agrochemicals, and

advanced materials. Its substituted pattern, featuring sterically hindered ortho-groups, makes it

a unique synthon for accessing complex molecular architectures. This application note provides

a detailed, reliable, and well-vetted protocol for the laboratory-scale synthesis of 2-Iodo-6-
methylbenzoic acid via a Sandmeyer-type diazotization reaction, starting from commercially

available 2-amino-6-methylbenzoic acid.

Reaction Principle and Causality
The synthesis proceeds in two main stages, rooted in classic aromatic chemistry:

Diazotization: The primary aromatic amine, 2-amino-6-methylbenzoic acid, is converted into

a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is

generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid,

typically hydrochloric acid (HCl). The reaction is performed at low temperatures (0-5 °C)

because diazonium salts are generally unstable at higher temperatures and can decompose.

[1] The electrophilic nitrosonium ion (+NO), formed from nitrous acid in the acidic medium, is

attacked by the nucleophilic amino group, initiating a series of proton transfers and

dehydration steps to yield the aryl diazonium salt.

Iodination: The resulting diazonium group (-N₂⁺) is an excellent leaving group (as dinitrogen

gas, N₂). In the presence of an iodide source, such as potassium iodide (KI), the diazonium

group is displaced by an iodide ion (I⁻) via nucleophilic aromatic substitution. This step, often
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referred to as a Sandmeyer-type reaction, does not typically require a copper catalyst, unlike

the corresponding reactions with chlorides or bromides.[2] The reaction mixture is gently

warmed to facilitate the decomposition of the diazonium salt and the formation of the carbon-

iodine bond.

This synthetic route is particularly effective because it allows for the regioselective introduction

of the iodine atom at a specific position on the aromatic ring, dictated by the initial position of

the amino group.

Materials and Equipment
Reagents
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Reagent Formula
MW (
g/mol )

Amount
Moles
(mmol)

Purity Supplier

2-Amino-6-

methylbenz

oic acid

C₈H₉NO₂ 151.16 5.00 g 33.1 >98%
Sigma-

Aldrich

Sodium

Nitrite
NaNO₂ 69.00 2.52 g 36.5 >99%

Fisher

Scientific

Potassium

Iodide
KI 166.00 6.07 g 36.5 >99%

Sigma-

Aldrich

Hydrochlori

c Acid

(conc.)

HCl 36.46 ~9 mL - 37% VWR

Deionized

Water
H₂O 18.02 - - - -

Sodium

Thiosulfate
Na₂S₂O₃ 158.11 ~1 g - >98%

Acros

Organics

Diethyl

Ether
(C₂H₅)₂O 74.12 - - ACS Grade

Fisher

Scientific

Anhydrous

Magnesiu

m Sulfate

MgSO₄ 120.37 - - - VWR

Ethanol C₂H₅OH 46.07 - - 95%
Decon

Labs

Equipment
100 mL and 250 mL Erlenmeyer flasks

50 mL beaker

Magnetic stirrer and stir bars
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Ice bath

Pasteur pipettes

Graduated cylinders (10 mL, 50 mL)

Thermometer

Büchner funnel and filter flask

Vacuum source

pH paper

Separatory funnel (250 mL)

Rotary evaporator

Melting point apparatus

Standard laboratory glassware

Experimental Protocol
Part 1: Diazotization of 2-Amino-6-methylbenzoic Acid

Preparation of the Amine Salt Solution: In a 100 mL Erlenmeyer flask, suspend 5.00 g (33.1

mmol) of 2-amino-6-methylbenzoic acid in 30 mL of deionized water.

While stirring with a magnetic stir bar, slowly add 8.3 mL of concentrated hydrochloric acid.

The suspension may warm up slightly and should become a clear solution as the

hydrochloride salt of the amine is formed.

Cool the solution to 0-5 °C in an ice bath. It is crucial to maintain this low temperature

throughout the diazotization process to prevent premature decomposition of the diazonium

salt.

Preparation of the Nitrite Solution: In a separate 50 mL beaker, dissolve 2.52 g (36.5 mmol)

of sodium nitrite in 15 mL of deionized water. Cool this solution in the ice bath.
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Formation of the Diazonium Salt: Slowly add the chilled sodium nitrite solution dropwise to

the cold, stirring amine salt solution over a period of 10-15 minutes. Use a Pasteur pipette for

the addition. Keep the reaction flask immersed in the ice bath and monitor the temperature to

ensure it does not rise above 5 °C. A slight yellow color may develop.

After the addition is complete, continue stirring the reaction mixture in the ice bath for an

additional 15 minutes to ensure the diazotization is complete. A faint excess of nitrous acid

can be checked with starch-iodide paper (a blue-black color indicates excess nitrous acid),

but avoid a large excess.

Part 2: Iodination and Work-up
Preparation of the Iodide Solution: In a 250 mL Erlenmeyer flask, dissolve 6.07 g (36.5

mmol) of potassium iodide in 15 mL of deionized water.

Iodination Reaction: Slowly and carefully add the cold diazonium salt solution from Part 1 to

the potassium iodide solution with gentle stirring. This addition should be done in portions to

control the effervescence (release of N₂ gas). A dark, reddish-brown precipitate will form

immediately.

Once the addition is complete, allow the mixture to stand at room temperature for 10

minutes.

Gently warm the reaction mixture on a hot plate to approximately 50-60 °C. Maintain this

temperature for about 15 minutes, or until the vigorous evolution of nitrogen gas subsides.

The color of the mixture may lighten, and a tan or brownish solid should be present.

Work-up: Cool the reaction mixture to room temperature. If a dark iodine color persists, add a

small amount of solid sodium thiosulfate, portion by portion, until the dark color disappears

and a tan precipitate remains.

Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the filter

cake with two 20 mL portions of cold deionized water.

Part 3: Purification by Recrystallization
Transfer the crude solid to a 100 mL beaker.
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A suitable solvent system for recrystallization is an ethanol/water mixture. Add a minimal

amount of hot 95% ethanol to dissolve the crude product.

Once dissolved, add hot water dropwise until the solution becomes slightly turbid.

Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

Allow the solution to cool slowly to room temperature. Crystal formation should occur. To

maximize yield, cool the flask in an ice bath for at least 30 minutes.

Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold

ethanol/water (1:1), and dry in a desiccator or a vacuum oven at low heat.

Visualization of the Workflow

Part 1: Diazotization

Part 2: Iodination Part 3: Purification

2-Amino-6-methylbenzoic acid
in H₂O + HCl

Cool to 0-5 °C

NaNO₂ Solution

Dropwise Addition Aryl Diazonium Salt
(in situ)

Formation

Combine and Warm

Nucleophilic
Substitution

KI Solution Crude Product
(Precipitate)

N₂ evolution
Vacuum Filtration Recrystallization

(Ethanol/Water) Pure 2-Iodo-6-methylbenzoic acid

Click to download full resolution via product page

Caption: Workflow for the synthesis of 2-Iodo-6-methylbenzoic acid.

Characterization and Expected Results
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The final product, 2-Iodo-6-methylbenzoic acid, should be a solid. The expected yield is

typically in the range of 70-85%.

Property Expected Value

Molecular Formula C₈H₇IO₂

Molecular Weight 262.04 g/mol [3]

Appearance Solid

Melting Point
Not consistently reported, but should be a sharp

range after purification.

¹H NMR Spectral data available for confirmation.[4]

IR Spectrum
Characteristic peaks for C=O (acid), broad O-H,

and aromatic C-H stretches.[3]

Safety and Hazard Information
2-Amino-6-methylbenzoic acid: May cause skin, eye, and respiratory irritation.[5]

Sodium Nitrite: Oxidizing solid. Toxic if swallowed. Causes serious eye irritation.[6][7][8]

Handle with care and avoid contact with combustible materials.

Potassium Iodide: May cause skin and serious eye irritation. Harmful if swallowed.

Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause

respiratory irritation. Work in a well-ventilated fume hood.

General Precautions: Wear appropriate personal protective equipment (PPE), including

safety goggles, a lab coat, and chemical-resistant gloves. All operations should be performed

in a well-ventilated chemical fume hood. Diazonium salts can be explosive in a dry state;

they should always be kept in solution and used immediately.[1]

Troubleshooting
Low Yield:
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Incomplete Diazotization: Ensure the temperature was maintained at 0-5 °C and that

sufficient acid was present.

Premature Decomposition: Do not warm the diazonium salt solution before adding it to the

iodide solution.

Loss during Work-up: Minimize the amount of solvent used in recrystallization to avoid

losing product to the mother liquor.

Product is Oily or Impure:

Side Reactions: Overheating during the iodination step can lead to the formation of

phenolic byproducts. Control the warming step carefully.

Inefficient Purification: Ensure complete dissolution during recrystallization and allow for

slow cooling to form pure crystals. If the product remains colored, a hot filtration with a

small amount of activated charcoal may be necessary before cooling.

Conclusion
This application note details a robust and reproducible protocol for the synthesis of 2-Iodo-6-
methylbenzoic acid. By carefully controlling the reaction conditions, particularly temperature,

and following the outlined purification steps, researchers can obtain this valuable synthetic

intermediate in good yield and high purity. The principles of this Sandmeyer-type reaction are

broadly applicable to the synthesis of other aryl iodides from their corresponding anilines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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